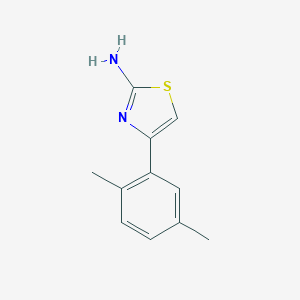

4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-7-3-4-8(2)9(5-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAIQILQRXZWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352723 | |

| Record name | 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101967-39-9 | |

| Record name | 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, a probable synthetic route, and potential biological activities of the compound 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine (CAS No. 101967-39-9). Due to the limited availability of published experimental data for this specific molecule, this guide compiles information from chemical supplier databases and extrapolates from studies on structurally related compounds.

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂S | LookChem[1], BOC Sciences[2] |

| Molecular Weight | 204.29 g/mol | LookChem[1], BOC Sciences[2] |

| CAS Number | 101967-39-9 | LookChem[1], BenchChem[1] |

| LogP | 3.59030 | LookChem[1] |

| Boiling Point | 351.8°C at 760 mmHg | LookChem[1], BOC Sciences[2] |

| Density | 1.185 g/cm³ | LookChem[1], BOC Sciences[2] |

| Flash Point | 166.5°C | LookChem[1] |

| Purity | ≥95% | BOC Sciences[2] |

Spectroscopic Data Overview

While specific experimental spectra for this compound have not been identified, predicted spectroscopic data for the structurally similar compound 4-(2,4-Dimethylphenyl)-1,3-thiazole can provide insights into the expected spectral characteristics.[2]

-

¹H NMR: Protons on the thiazole ring are expected to appear as singlets or doublets in the aromatic region. The protons of the dimethylphenyl group will be observed as distinct singlets for the methyl groups and multiplets for the aromatic protons.

-

¹³C NMR: Characteristic chemical shifts are expected for the carbon atoms of the thiazole and dimethylphenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic peaks for N-H stretching of the amine group, C=N stretching of the thiazole ring, and C-H stretching of the aromatic and methyl groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the thiazole and dimethylphenyl moieties.

Experimental Protocols

The most probable synthetic route for this compound is the Hantzsch thiazole synthesis.[3][4][5] This method involves the reaction of an α-haloketone with a thioamide.

General Protocol for Hantzsch Thiazole Synthesis:

-

Synthesis of 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one:

-

To a solution of 2',5'-dimethylacetophenone (1 equivalent) in a suitable solvent (e.g., diethyl ether or acetic acid), add bromine (1 equivalent) dropwise at 0-5 °C with stirring.

-

After the addition is complete, continue stirring at room temperature until the bromine color disappears.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

-

-

Synthesis of this compound:

-

In a round-bottom flask, dissolve 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one (1 equivalent) and thiourea (1 to 1.5 equivalents) in a suitable solvent such as ethanol or methanol.[3]

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing an aqueous solution of a weak base (e.g., 5% sodium carbonate) to neutralize the hydrobromide salt formed and precipitate the product.[4]

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent.

-

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been found, research on the broader class of 4-aryl-1,3-thiazol-2-amine derivatives suggests potential as:

-

5-Lipoxygenase (5-LOX) Inhibitors: These compounds have shown the ability to directly inhibit 5-LOX, a key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation.[3] This suggests potential anti-inflammatory applications.

-

Tubulin Polymerization Inhibitors: Certain N,4-diaryl-1,3-thiazole-2-amines have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a critical process in cell division.[6] This indicates potential for development as anticancer agents.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows related to this class of compounds.

Caption: 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of 4-aryl-1,3-thiazol-2-amine derivatives.

Caption: Inhibition of tubulin polymerization by 4-aryl-1,3-thiazol-2-amine derivatives, leading to cell cycle arrest and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the 2-Aminothiazole Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, most notably as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] This technical guide provides an in-depth exploration of the biological activities of 2-aminothiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows to support researchers in the field of drug discovery and development.

Anticancer Activity of 2-Aminothiazole Derivatives

A substantial body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against a variety of human cancer cell lines.[4][5] The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest, mediated through the modulation of various signaling pathways.[5]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[4] |

| Derivative with 2-(dialkylamino)ethylurea moiety at position 2 of benzothiazole | PI3Kα | 13 nM[4] |

| Thiomorpholine derivative (63) | MCF-7 (Breast Cancer) | 7.5 mg/ml[4] |

| Thiomorpholine derivative (63) | SW480 (Colon Adenocarcinoma) | 13.0 mg/ml[4] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[4] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM[4] |

| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM[4] |

| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM[4] |

| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM[4] |

| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM[4] |

| Compound 17b | MCF-7 (Breast Cancer) | 1.86 μM[6] |

| Compound 7d | VEGFR-2 | 62.48 ± 3.7 nM[6] |

Mechanisms of Anticancer Action

2-Aminothiazole derivatives exert their anticancer effects through several mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis: Many 2-aminothiazole derivatives trigger the intrinsic apoptotic pathway. This is often characterized by the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly at the G2/M phase.[7] This prevents the cells from proceeding through mitosis and ultimately leads to cell death.

Experimental Protocols for Anticancer Activity Evaluation

A general workflow for assessing the anticancer potential of 2-aminothiazole derivatives involves synthesis, initial cytotoxicity screening, and subsequent mechanistic studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[8]

-

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]

-

Procedure:

-

Cell Treatment: Treat cells with the 2-aminothiazole derivative for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[10]

-

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.[11]

-

Procedure:

-

Cell Treatment: Treat cells with the 2-aminothiazole derivative.

-

Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining: Treat the cells with RNase to remove RNA and then stain with PI.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[5]

-

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi.[12]

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC Value (µg/mL) |

| Piperazinyl derivative 121d | Methicillin-resistant S. aureus | 4[12] |

| Piperazinyl derivative 121d | E. coli | 8[12] |

| Halogen derivative of thiourea 124 | S. aureus | 4-16[12] |

| Halogen derivative of thiourea 124 | S. epidermidis | 4-16[12] |

| Compound 2a | S. epidermidis (MDR) | 250[13] |

| Compound 2b | P. aeruginosa (MDR) | 375[13] |

| Compound 2d | S. aureus (MDR) | 250[13] |

| Compound 2g | E. coli (MDR) | 375[13] |

Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[14][15]

-

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the 2-aminothiazole derivative in a 96-well microtiter plate containing appropriate broth.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

-

Anti-inflammatory Activity

Some 2-aminothiazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol for COX Inhibition Assay

-

Principle: The ability of a compound to inhibit COX-1 and COX-2 is measured using an enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins.

-

Procedure:

-

Enzyme and Compound Incubation: Incubate the COX-1 or COX-2 enzyme with the test compound.

-

Substrate Addition: Add arachidonic acid to initiate the reaction.

-

Reaction Termination: Stop the reaction after a specified time.

-

Prostaglandin Measurement: Quantify the amount of prostaglandin produced using a specific antibody and a colorimetric substrate.

-

IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity.

-

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[2][16]

Hantzsch Thiazole Synthesis

-

Reaction: This method involves the condensation of an α-haloketone with a thioamide, such as thiourea.[2]

-

General Procedure:

-

Dissolve the α-haloketone and thiourea in a suitable solvent (e.g., ethanol).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Collect the solid product by filtration, wash, and purify by recrystallization.[8]

-

Conclusion

2-Aminothiazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their significant anticancer, antimicrobial, and anti-inflammatory activities, coupled with well-established synthetic routes, make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers to design, synthesize, and evaluate new 2-aminothiazole derivatives with enhanced biological profiles. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of the next generation of drugs based on this remarkable heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. mdpi.com [mdpi.com]

- 13. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdb.apec.org [pdb.apec.org]

- 15. woah.org [woah.org]

- 16. derpharmachemica.com [derpharmachemica.com]

In-Depth Technical Guide: 4-(2,4-Dimethylphenyl)thiazol-2-amine (CAS Number 247225-31-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2,4-dimethylphenyl)thiazol-2-amine, a member of the 2-aminothiazole class of heterocyclic compounds. The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties. While specific experimental data for CAS number 247225-31-6 is limited in publicly available literature, this guide extrapolates its potential properties and mechanisms of action based on extensive research on structurally related analogs. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 247225-31-6 | N/A |

| IUPAC Name | 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine | [1] |

| Molecular Formula | C₁₁H₁₂N₂S | [1] |

| Molecular Weight | 204.3 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 97% | [1] |

Spectral Data (Predicted for a Structurally Related Compound)

While experimental spectral data for 4-(2,4-dimethylphenyl)thiazol-2-amine is not available, the following table provides the expected ¹H and ¹³C NMR chemical shifts for the closely related compound, 4-(2,4-dimethylphenyl)-1,3-thiazole. These predictions can serve as a guide for the characterization of the target compound.[2]

| Spectrum | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR (CDCl₃, 400 MHz) | 8.7-8.9 (s, 1H, thiazole H-2), 7.2-7.8 (m, 4H, aromatic-H and thiazole H-5), 2.3-2.5 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | 150-155 (thiazole C-2), 148-152 (thiazole C-4), 135-140 (aromatic C), 125-132 (aromatic CH), 110-115 (thiazole C-5), 20-22 (CH₃) |

Synthesis

The most common and efficient method for the synthesis of 4-aryl-2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. A plausible synthetic route for 4-(2,4-dimethylphenyl)thiazol-2-amine is outlined below.

Caption: Plausible synthetic route for 4-(2,4-dimethylphenyl)thiazol-2-amine.

Biological Activity and Potential Mechanism of Action

While there is no specific biological data for 4-(2,4-dimethylphenyl)thiazol-2-amine, the broader class of 2-aminothiazole derivatives has demonstrated significant potential in several therapeutic areas, particularly in oncology.

Anticancer Activity of Structurally Related Thiazole Analogs

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various thiazole derivatives that are structurally related to the 4-(2,4-dimethylphenyl)-1,3-thiazole scaffold. This data highlights the potential of this class of compounds as anticancer agents.[2]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Analog 1 | A549 (Lung) | 5.2 |

| Analog 2 | MCF-7 (Breast) | 8.7 |

| Analog 3 | HeLa (Cervical) | 12.1 |

| Analog 4 | HepG2 (Liver) | 6.5 |

Potential Signaling Pathways

Research into various substituted thiazole derivatives suggests that their anticancer effects may be mediated through the inhibition of key signaling pathways that are often dysregulated in cancer.[3]

Caption: Potential signaling pathways modulated by 4-(2,4-dimethylphenyl)thiazol-2-amine analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be used to evaluate the biological activity of 4-(2,4-dimethylphenyl)thiazol-2-amine.

In Vitro Anticancer Screening Workflow

The following diagram illustrates a general workflow for the in vitro anticancer screening of novel compounds.[2]

References

The Multifaceted Mechanisms of Action of Aminothiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a vast array of investigational compounds.[1] Its synthetic tractability and ability to interact with a wide range of biological targets have established it as a critical pharmacophore in drug discovery.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of aminothiazole compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for cited assays, and provides visualizations of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Mechanisms of Action

Aminothiazole derivatives exhibit potent anticancer activity through a variety of mechanisms, primarily centered on the inhibition of key cellular processes involved in cell growth, proliferation, and survival.

Inhibition of Protein Kinases

A primary anticancer mechanism of many aminothiazole compounds is the inhibition of protein kinases that are crucial for cell signaling and proliferation.[2]

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth and survival. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several aminothiazole derivatives have been identified as potent inhibitors of this pathway.

Key Signaling Pathway:

Quantitative Data: PI3K/mTOR Inhibition

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| Dasatinib | pan-Src/Abl | <1 | Various | [3] |

| 12m | pan-Src | Sub-nanomolar | Various | [3] |

| Compound 14 | CDK2 | 1-10 | A2780 | [4] |

| Compound 45 | CDK2 | 1-10 | A2780 | [4] |

Experimental Protocol: In Vitro PI3K Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Purified recombinant PI3K enzyme

-

Lipid substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

Aminothiazole test compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, combine the purified PI3K enzyme, lipid substrate, and various concentrations of the aminothiazole inhibitor.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is used by luciferase to generate a luminescent signal.

-

Measurement: Measure luminescence using a plate reader. The signal intensity is proportional to the kinase activity.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.

Quantitative Data: Aurora Kinase Inhibition

| Compound ID | Target | IC50 (nM) | Reference |

| Compound 22 | Aurora A | - | [5] |

| SNS-032 | CDK2/7/9 | - | [6] |

Experimental Protocol: In Vitro Aurora Kinase Assay (Luminescence-Based)

This protocol is similar to the PI3K assay, measuring ADP production as an indicator of kinase activity.

Materials:

-

Purified recombinant Aurora A or B kinase

-

Substrate (e.g., Kemptide for Aurora A)

-

ATP

-

Kinase assay buffer

-

Aminothiazole test compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, combine the purified Aurora kinase, its substrate, and various concentrations of the aminothiazole inhibitor.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 30°C for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent.

-

Signal Generation: Add Kinase Detection Reagent.

-

Measurement: Measure luminescence.

-

Data Analysis: Determine IC50 values.

CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Several aminothiazole derivatives have been developed as potent CDK2 inhibitors.[4]

Quantitative Data: CDK2 Inhibition

| Compound ID | IC50 (nM) | Cell Line | Reference |

| Compound 14 | 1-10 | A2780 | [4] |

| Compound 45 | 1-10 | A2780 | [4] |

Inhibition of Tubulin Polymerization

Microtubules are essential for the formation of the mitotic spindle during cell division.[7] Aminothiazole-based compounds can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[7] Many of these inhibitors bind to the colchicine-binding site on β-tubulin.[7]

Quantitative Data: Tubulin Polymerization Inhibition

| Compound ID | IC50 (µM) | Reference |

| 5t | 0.72 | [8] |

| 5l | Comparable to Combretastatin A-4 | [8] |

| 5w | More potent than Combretastatin A-4 | [8] |

Experimental Protocol: Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[7]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer

-

GTP solution

-

Tubulin Polymerization Reporter Dye (e.g., DAPI)

-

Aminothiazole test compound

-

Positive control (e.g., Paclitaxel)

-

Negative control (e.g., Colchicine)

-

96-well black microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Tubulin Reconstitution: Reconstitute tubulin on ice with General Tubulin Buffer.

-

Reaction Mix Preparation: Prepare a reaction mix containing buffer, GTP, and the reporter dye.

-

Compound Addition: Add test compounds to the wells of a pre-warmed 96-well plate.

-

Initiation of Polymerization: Add the tubulin solution to the reaction mix.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time at 37°C.

-

Data Analysis: Plot fluorescence intensity versus time and determine the IC50 value.[7]

Induction of Apoptosis and Cell Cycle Arrest

A common consequence of the above mechanisms is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.

Flow cytometry analysis has shown that aminothiazole derivatives can cause cell cycle arrest at the G0/G1 or G2/M phases.[9]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique measures the DNA content of cells to determine their phase in the cell cycle.[10][11]

Materials:

-

Cancer cell lines

-

Aminothiazole test compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the aminothiazole compound for a specified time.

-

Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol.[10][11]

-

Staining: Wash the cells and resuspend them in a staining solution containing RNase A and PI.[10][11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.

Western blot analysis is a key technique to confirm apoptosis by detecting changes in the expression of apoptosis-related proteins.

Experimental Protocol: Western Blotting for Apoptosis Markers

This method allows for the detection of key proteins involved in the apoptotic cascade.[12][13]

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction and Quantification: Prepare protein lysates from cells and determine protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate.

-

Analysis: Analyze the changes in protein expression levels. An increase in pro-apoptotic markers (e.g., Bax, cleaved caspases) and a decrease in anti-apoptotic markers (e.g., Bcl-2) indicate apoptosis.[12][13]

Antimicrobial Mechanism of Action

Aminothiazole derivatives have also demonstrated significant activity against various microbial pathogens.

Antibacterial Activity: MurB Inhibition

Molecular docking studies suggest that the antibacterial activity of some aminothiazole compounds may involve the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in bacterial cell wall biosynthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 2a, 2b | Staphylococcus epidermidis (MDR) | 250 | [14] |

| 2d, 2g | Staphylococcus aureus (MDR) | 250 | [14] |

| 2d, 2g | Escherichia coli (MDR) | 375 | [14] |

| 117 (R1=OCH3) | Escherichia coli | - | [15] |

| 121d | MRSA, E. coli | 4, 8 | [15] |

| 124 | S. aureus, S. epidermidis | 4-16 | [15] |

Experimental Protocol: MurB Inhibition Assay

A common method to assess MurB inhibition is to monitor the oxidation of its cofactor, NADPH.

Materials:

-

Purified MurB enzyme

-

Substrate (UNAG)

-

NADPH

-

Aminothiazole test compound

-

Spectrophotometer

Procedure:

-

Reaction Setup: Combine MurB, UNAG, and the test compound in a suitable buffer.

-

Initiation: Start the reaction by adding NADPH.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of reaction and determine the inhibitory effect of the compound.

Antifungal Activity: CYP51 Inhibition

The antifungal activity of certain aminothiazole derivatives is attributed to the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane.

Experimental Protocol: CYP51 Inhibition Assay (Fluorescence-Based)

This assay uses a fluorescent substrate that is metabolized by CYP51 to a fluorescent product.

Materials:

-

Recombinant CYP51 enzyme

-

Fluorescent substrate (e.g., BOMCC)

-

NADPH regenerating system

-

Aminothiazole test compound

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine CYP51, the test compound, and the fluorescent substrate.

-

Initiation: Start the reaction by adding the NADPH regenerating system.

-

Measurement: Monitor the increase in fluorescence over time.

-

Data Analysis: Calculate the rate of product formation and determine the IC50 value of the inhibitor.

Neuroprotective Mechanism of Action

Aminothiazole compounds have shown promise in the context of neurodegenerative diseases.

Inhibition of Prion Formation

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). Aminothiazoles have been identified as inhibitors of the formation of the infectious scrapie isoform of the prion protein (PrPSc).[16]

Quantitative Data: Prion Formation Inhibition

| Compound ID | EC50 (µM) | Cell Line | Reference |

| 27 | 0.94 | ScN2a-cl3 | [1][2][17] |

| Improved Analogs | as low as 0.081 | ScN2a-cl3 | [1] |

Experimental Protocol: Prion Formation Inhibition ELISA

This high-throughput assay quantifies the reduction of PrPSc in prion-infected cells.[16]

Materials:

-

Prion-infected neuroblastoma cell line (e.g., ScN2a)

-

Aminothiazole test compound

-

Cell culture reagents

-

ELISA plates pre-coated with anti-PrP antibody

-

Detection antibody (biotin-conjugated anti-PrP)

-

Streptavidin-HRP

-

TMB substrate

-

Plate reader

Procedure:

-

Cell Treatment: Treat prion-infected cells with various concentrations of the aminothiazole compound.

-

Cell Lysis: Lyse the cells to release proteins.

-

ELISA:

-

Add cell lysates to the pre-coated ELISA plate.

-

Incubate to allow PrPSc to bind to the capture antibody.

-

Wash the plate and add the biotin-conjugated detection antibody.

-

Wash and add streptavidin-HRP.

-

Wash and add TMB substrate.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of PrPSc reduction compared to untreated controls and determine the EC50 value.[1][2][17]

Cholinesterase Inhibition

Some aminothiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[18]

Quantitative Data: Cholinesterase Inhibition

| Compound ID | Target | IC50 (µM) | Reference |

| 4m | AChE | 1.48 | [18] |

| 7 | AChE | 91 | [19] |

| 6 | BChE | 195 | [19] |

| 10 | AChE | 0.103 | [20] |

| 16 | AChE | 0.109 | [20] |

Conclusion

The 2-aminothiazole scaffold represents a remarkably versatile platform for the development of therapeutic agents with diverse mechanisms of action. Their ability to potently inhibit key enzymes in cancer, microbial infections, and neurodegenerative diseases underscores their continued importance in drug discovery. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design and evaluation of novel aminothiazole-based compounds. Further exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and selectivity.

References

- 1. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazoles as therapeutic leads for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 20. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical and Biological Landscape of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Derivatives of 2-aminothiazole have demonstrated a wide array of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its synthesis and solubility determination, and a proposed workflow for its initial biological screening.

Physicochemical Properties and Solubility

Qualitative Solubility Profile:

2-Aminothiazole and its derivatives are generally more soluble in polar organic solvents.[5][6] The solubility in aqueous solutions can be significantly influenced by pH due to the presence of the basic amino group, which can be protonated under acidic conditions, potentially increasing water solubility.[5][7]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Sparingly soluble to soluble | The presence of the amine and thiazole nitrogen atoms allows for hydrogen bonding. Solubility in water is expected to be low but may increase with a decrease in pH.[5][7] |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Poorly soluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

Experimental Protocols

Given the absence of specific quantitative data, this section details standardized experimental protocols that can be employed to determine the key physicochemical and biological properties of this compound.

Synthesis via Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[8][9][10][11][12][13]

Reaction Scheme:

Caption: General reaction scheme for the Hantzsch synthesis of the target compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2,5-dimethylphenyl)-2-bromoethan-1-one (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a base, such as a saturated aqueous solution of sodium bicarbonate, to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound, particularly for those with low solubility.[14][15][16][17][18][19]

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully collect the supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound should be prepared in the same solvent.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure reproducibility.

Proposed Biological Screening Workflow

Given the broad spectrum of biological activities reported for 2-aminothiazole derivatives, a logical first step in evaluating a novel compound like this compound is to perform a high-throughput in vitro screening against a panel of relevant biological targets.[20][21][22][23][24]

Caption: A generalized workflow for the in vitro screening of a novel compound.

Conclusion

While specific quantitative solubility data for this compound is currently lacking in the literature, this guide provides a robust framework for its synthesis, characterization, and the experimental determination of its solubility. The outlined protocols, based on established methodologies, will enable researchers to generate the necessary data to advance the study of this and similar compounds. Furthermore, the proposed biological screening workflow offers a strategic approach to begin exploring the therapeutic potential of this promising 2-aminothiazole derivative.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. benchchem.com [benchchem.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. pharmatutor.org [pharmatutor.org]

- 20. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. international-biopharma.com [international-biopharma.com]

- 22. international-biopharma.com [international-biopharma.com]

- 23. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 24. labinsights.nl [labinsights.nl]

spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine. Due to the limited availability of published experimental data for this specific molecule, this guide combines predicted spectroscopic values based on established chemical principles and data from structurally similar compounds with detailed, generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns observed in analogous 2-aminothiazole and dimethylphenyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~7.25 | s | 1H | Phenyl H-6' |

| ~7.10 | d | 1H | Phenyl H-4' |

| ~7.05 | d | 1H | Phenyl H-3' |

| ~6.50 | s | 1H | Thiazole H-5 |

| ~5.10 | br s | 2H | -NH₂ |

| ~2.35 | s | 3H | Phenyl -CH₃ (at C-2') |

| ~2.30 | s | 3H | Phenyl -CH₃ (at C-5') |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~168.0 | Thiazole C-2 |

| ~149.0 | Thiazole C-4 |

| ~136.0 | Phenyl C-1' |

| ~135.5 | Phenyl C-5' |

| ~132.0 | Phenyl C-2' |

| ~130.5 | Phenyl C-3' |

| ~129.0 | Phenyl C-6' |

| ~128.0 | Phenyl C-4' |

| ~105.0 | Thiazole C-5 |

| ~21.0 | Phenyl -CH₃ |

| ~20.5 | Phenyl -CH₃ |

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Provisional Assignment |

| ~3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of -NH₂ |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch of -CH₃ |

| ~1620 | Strong | C=N stretch of thiazole ring |

| ~1580 | Medium-Strong | N-H bend of -NH₂ |

| ~1540 | Medium-Strong | C=C stretch of aromatic and thiazole rings |

| ~820 | Strong | C-H out-of-plane bend for 1,2,4-trisubstituted benzene |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Provisional Assignment |

| 218 | High | [M]⁺ (Molecular Ion) |

| 203 | Medium | [M - CH₃]⁺ |

| 118 | High | [C₈H₈N]⁺ (Fragment from cleavage of the thiazole ring) |

| 105 | Medium | [C₇H₇N]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail a probable synthetic route and standard procedures for obtaining the spectroscopic data.

Synthesis: Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3][4] This involves the reaction of an α-haloketone with a thiourea.

Step 1: Synthesis of 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one To a solution of 2',5'-dimethylacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, add bromine (1 equivalent) dropwise at 0-5 °C with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature until the color of the bromine disappears. The solvent is then removed under reduced pressure, and the crude 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one is purified by recrystallization.

Step 2: Synthesis of this compound A mixture of 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one (1 equivalent) and thiourea (1.1 equivalents) in a solvent such as ethanol is heated under reflux for several hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be neutralized with a base (e.g., sodium bicarbonate solution) and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). The data is acquired and processed using the spectrometer's software.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS): The mass spectrum is generally obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[6][7]

Mandatory Visualization

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

discovery and history of 2-aminothiazole scaffolds in medicinal chemistry

An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, has established itself as a "privileged scaffold" in medicinal chemistry. Its versatile nature has led to the development of a wide array of therapeutic agents across various disease areas, from common ailments to life-threatening cancers. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of the 2-aminothiazole core, tailored for researchers, scientists, and drug development professionals.

A Rich History of Discovery and Development

The journey of the 2-aminothiazole scaffold in medicine is a testament to its remarkable chemical and biological versatility. While the thiazole ring itself was first described in the late 19th century, the recognition of the 2-aminothiazole core as a valuable pharmacophore began to gain significant traction in the mid-20th century with the advent of sulfa drugs.

One of the earliest and most significant milestones was the development of Sulfathiazole, a potent antibacterial agent that played a crucial role in combating bacterial infections before the widespread use of penicillin. This early success highlighted the potential of the 2-aminothiazole scaffold to interact with biological targets and elicit therapeutic effects.

Over the decades, medicinal chemists have extensively explored the chemical space around the 2-aminothiazole nucleus, leading to the discovery of numerous blockbuster drugs. Notable examples include:

-

Famotidine: A potent histamine H2 receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD).

-

Dasatinib: A powerful multi-targeted tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1]

-

Meloxicam: A non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation associated with arthritis.

-

Cefdinir: A third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria.

These examples underscore the broad therapeutic window of 2-aminothiazole-containing compounds, which have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents, among others.[2][3]

Quantitative Bioactivity of 2-Aminothiazole Derivatives

The potency of 2-aminothiazole derivatives varies significantly depending on the substitutions on the core scaffold. The following tables summarize key quantitative data for a selection of these compounds across different therapeutic targets.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Dasatinib | K562 (Leukemia) | <1 µM | [4] |

| MDA-MB-231 (Breast) | <1 µM | [4] | |

| MCF-7 (Breast) | <1 µM | [4] | |

| HT-29 (Colon) | <1 µM | [4] | |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 µM | [4] |

| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | H1299 (Lung) | 4.89 µM | [5] |

| SHG-44 (Glioma) | 4.03 µM | [5] | |

| 2-aminothiazole-fused chromen-4-one derivative (Compound 2) | U87 (Glioblastoma) | 1.4 ± 0.5 µM | [6] |

| 2-aminothiazole-fused chromen-4-one derivative (Compound 9) | U87 (Glioblastoma) | 1.6 ± 0.5 µM | [6] |

Table 2: Enzyme Inhibition by 2-Aminothiazole Derivatives

| Compound/Derivative | Target Enzyme | Ki Value | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 ± 0.001 µM | [7] |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 ± 0.017 µM | [7] |

| Acetylcholinesterase (AChE) | 0.129 ± 0.030 µM | [7] | |

| Butyrylcholinesterase (BChE) | 0.083 ± 0.041 µM | [7] | |

| 2-amino-4-(4-bromophenyl) thiazole | α-Glucosidase | 56.61 ± 1.31 µM | [8] |

| N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide derivative | VEGFR-2 Kinase | 49 ± 9 nM | [9] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2-aminothiazole derivatives are mediated through their interaction with a variety of biological targets, leading to the modulation of critical signaling pathways.

Dasatinib: A Multi-Kinase Inhibitor

Dasatinib exemplifies the power of the 2-aminothiazole scaffold in targeting multiple kinases simultaneously. Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia.[1] However, its therapeutic efficacy is also attributed to its ability to inhibit other kinase families, including Src family kinases (SFKs), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1] This multi-targeted approach disrupts several downstream signaling pathways crucial for cancer cell proliferation, survival, and migration, including the JAK-STAT, MAPK, and PI3K-Akt pathways.[10][11]

Famotidine: Histamine H2 Receptor Antagonism

Famotidine's mechanism of action is a classic example of competitive antagonism. It selectively binds to histamine H2 receptors on the basolateral membrane of gastric parietal cells, preventing histamine from binding and initiating the signaling cascade that leads to gastric acid secretion.[2][12] This blockade of the H2 receptor inhibits the activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequently decreased activation of protein kinase A (PKA). The final step, the stimulation of the H+/K+ ATPase proton pump, is thereby suppressed, resulting in a reduction of gastric acid secretion.[2][3]

Experimental Protocols

The synthesis and biological evaluation of 2-aminothiazole derivatives involve a range of established experimental protocols.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most common and versatile method for the preparation of the 2-aminothiazole core. It involves the condensation of an α-haloketone with a thiourea derivative.

General Procedure:

-

Reactant Preparation: Dissolve the α-haloketone (1 equivalent) and the corresponding thiourea or substituted thiourea (1-1.5 equivalents) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[5][13]

-

Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then typically neutralized with a weak base, such as sodium bicarbonate solution, to remove any hydrohalic acid formed during the reaction.[13]

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[5][13]

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is widely used to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.[2][11]

-

Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[2][11]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the 2-aminothiazole test compound onto the agar surface.[11]

-

Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for 18-24 hours.[11]

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.[2][11]

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the IC50 values of anticancer compounds.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[3][14]

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[3][14]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[3][14]

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3][14]

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and plot a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 2-aminothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have solidified its importance in drug discovery. Future research will likely focus on the development of novel 2-aminothiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this "privileged scaffold" in combination with modern drug design strategies, such as structure-based design and computational modeling, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Evaluation of 2-Aminothiazoles as α-Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma [mdpi.com]

- 8. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asm.org [asm.org]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. benchchem.com [benchchem.com]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] Its synthetic tractability and the ability to introduce diverse substituents at various positions have made it a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of aminothiazole derivatives, focusing on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid in the rational design of new and more potent aminothiazole-based drugs.

Anticancer Activity of Aminothiazole Derivatives

Aminothiazole derivatives have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines.[2][3] Their anticancer activity is often attributed to the inhibition of various protein kinases, induction of apoptosis, and cell cycle arrest.[3][4]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the exocyclic amino group.[1]

-

Substitution on the Thiazole Ring (Positions 4 and 5): The introduction of lipophilic substituents such as methyl, bromo, phenyl, or a constrained cyclic structure at the 4- and 5-positions of the thiazole ring can significantly impact anticancer activity. For instance, a constrained cyclic structure formed by substituents at these positions has been shown to enhance potency, suggesting that conformational rigidity can be beneficial.[1][2] In some series, a 4,5-butylidene substitution was found to be favorable for cytotoxicity.[2] The presence of specific aryl groups at the 4-position can also confer significant activity.[1]

-

Substitution on the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of cytotoxicity.[1]

-

Acylation: Acylation with substituted benzoyl groups, particularly those bearing halogen atoms like a 3-chlorobenzoyl moiety, has been shown to dramatically enhance anticancer potency.[1][5] Aromatic substitutions on the 2-amino group generally appear to improve antitumor activity more than aliphatic ones.[1][2]

-

Aryl Substitution: Direct substitution with aryl groups on the 2-amino group is also a key strategy. Halogen substitution on these phenyl rings often leads to increased activity. For example, a chloro-substitution on the phenyl ring has been shown to enhance cytotoxicity compared to an unsubstituted analog.[1] The position of the halogen can also be crucial, with meta-substitution sometimes showing better activity than other positions.[2]

-

-

Kinase Inhibition: The 2-aminothiazole scaffold is a key pharmacophore in numerous kinase inhibitors.[3] For instance, it is a core component of the multi-kinase inhibitor dasatinib.[2][6] Derivatives have been developed as potent inhibitors of Aurora kinases, cyclin-dependent kinases (CDKs), Src family kinases, VEGFR-2, and Anaplastic Lymphoma Kinase (ALK).[3][4][7] For Aurora kinase inhibitors, modifications on the aniline group considering electrostatic, hydrophobic, and hydrogen bond properties have been suggested to influence inhibitory activity.[8]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 2-aminothiazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 20 | H1299 (Lung Cancer) | 4.89 | [2][3] |

| SHG-44 (Glioma) | 4.03 | [2][3] | |

| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [2][3] |

| TH-39 | K562 (Leukemia) | 0.78 | [3] |

| Compound 28 | A549 (Lung Cancer) | 8.64 | [2] |

| HeLa (Cervical Cancer) | 6.05 | [2] | |

| HT29 (Colon Cancer) | 0.63 | [2] | |

| Karpas299 (Lymphoma) | 13.87 | [2] | |

| Compound 13c | AGS (Gastric Adenocarcinoma) | 4.0 | [9][10] |

| HT-29 (Colorectal Adenocarcinoma) | 4.4 | [9][10] | |

| HeLa (Cervical Cancer) | 5.8 | [9][10] | |

| Compound 13d | AGS (Gastric Adenocarcinoma) | 7.2 | [9][10] |

| HT-29 (Colorectal Adenocarcinoma) | 11.2 | [9][10] | |

| HeLa (Cervical Cancer) | 13.8 | [9][10] | |

| Compound 2 (fused) | U87 (Glioblastoma) | IC50 up to 10-fold lower than compound 1 | [11] |

| Compound 9 | U87 shCTRL (Glioblastoma, Tau expressing) | 1.6 ± 0.5 | [11] |

| U87 shTau (Glioblastoma, no Tau) | No activity | [11] |

Antimicrobial Activity of Aminothiazole Derivatives

2-aminothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[1][12]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity

Key structural features influencing the antimicrobial activity of aminothiazole derivatives include:

-

Substituents on the Thiazole Ring: The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity.[1] For antimycobacterial activity, a 2-pyridyl ring at the 4-position of the thiazole scaffold was found to be optimal.[5][12]

-

Substituents on the 2-Amino Group:

-

For antimycobacterial agents, a substituted phenyl ring at the 2-amino position connected via an amide linker was shown to be favorable.[12]

-

For antiplasmodial activity, substitution on the phenyl ring with hydrophobic, electron-withdrawing groups resulted in the best activity.[12]

-

For antifungal activity against Histoplasma capsulatum, cyclohexylamide, cyclohexylmethylamide, or cyclohexylethylamide substituents at the 2-position, combined with a naphth-1-ylmethyl group at the 5-position, led to high potency.[13]

-

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected 2-aminothiazole derivatives.

| Compound ID/Series | Microorganism | MIC Value | Reference |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.024 µM | [5] |

| Aminothiazole derivatives with 2-pyridyl at C-4 | Mycobacterium tuberculosis H37Rv | Generally in the range of 12.5–25 µM for simple phenyl derivatives at N-2 | [5] |

| 41F5 Analogs | Histoplasma capsulatum | MIC50 of 0.4 µM for analogs with a naphth-1-ylmethyl at C-5 and specific cyclohexylamides at C-2 | [13] |

| General Aminothiazoles | Various Bacteria & Fungi | Activity is highly dependent on substitution patterns. | [1] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of the biological activities of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][3]

Procedure:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[1]

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test aminothiazole derivatives and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).[1]

-

MTT Addition: Following the incubation period, an MTT solution is added to each well.[1]

-

Formazan Solubilization: Viable cells metabolize the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Dilution Method for MIC Determination

The broth dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Procedure:

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared, typically at a density of 10⁵ colony-forming units (CFU) per mL.[14]

-

Serial Dilution: The test aminothiazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate or test tubes.

-

Inoculation: Each well or tube containing the diluted compound is inoculated with the prepared microbial suspension.

-

Incubation: The plates or tubes are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[14]

Signaling Pathways and Mechanisms of Action

The anticancer effects of aminothiazole derivatives are often mediated through the modulation of critical cellular signaling pathways.

Apoptosis Induction